4-{[methyl(2-oxooxolan-3-yl)amino]methyl}-N-(2,2,2-trifluoroethyl)benzamide
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Overview
Description
4-{[methyl(2-oxooxolan-3-yl)amino]methyl}-N-(2,2,2-trifluoroethyl)benzamide is a synthetic organic compound with a complex molecular structure It is characterized by the presence of a benzamide core, a trifluoroethyl group, and a substituted oxolane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[methyl(2-oxooxolan-3-yl)amino]methyl}-N-(2,2,2-trifluoroethyl)benzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Oxolane Ring: The oxolane ring can be synthesized through the cyclization of a suitable diol or by using an epoxide opening reaction.
Introduction of the Methylamino Group: The methylamino group is introduced via a nucleophilic substitution reaction, where a suitable amine reacts with a halogenated precursor.
Attachment of the Benzamide Core: The benzamide core is attached through an amide bond formation, typically using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Incorporation of the Trifluoroethyl Group: The trifluoroethyl group is introduced via a nucleophilic substitution reaction, often using trifluoroethyl iodide or trifluoroethyl bromide as the electrophile.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
4-{[methyl(2-oxooxolan-3-yl)amino]methyl}-N-(2,2,2-trifluoroethyl)benzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur at the trifluoroethyl group or the benzamide core, using reagents such as alkyl halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or amines in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
4-{[methyl(2-oxooxolan-3-yl)amino]methyl}-N-(2,2,2-trifluoroethyl)benzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and infectious diseases.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 4-{[methyl(2-oxooxolan-3-yl)amino]methyl}-N-(2,2,2-trifluoroethyl)benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.
Comparison with Similar Compounds
Similar Compounds
- 4-[2-(3-ethyl-4-methyl-2-oxo-3-pyrroline-1-carboxamido)ethyl]benzene sulfonamide
- N-(2,2,2-trifluoroethyl)-4-(methylamino)methylbenzamide
Uniqueness
4-{[methyl(2-oxooxolan-3-yl)amino]methyl}-N-(2,2,2-trifluoroethyl)benzamide is unique due to the presence of the trifluoroethyl group, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability. Additionally, the oxolane ring contributes to its structural diversity and potential biological activity.
Properties
CAS No. |
1214051-72-5 |
---|---|
Molecular Formula |
C15H17F3N2O3 |
Molecular Weight |
330.3 |
Purity |
95 |
Origin of Product |
United States |
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